Anthrasteroid 2

Vue d'ensemble

Description

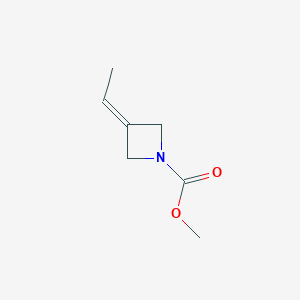

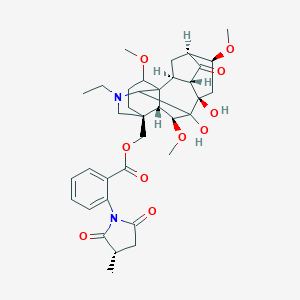

Anthrasteroid 2 is a chemical compound that has been discussed in the context of the anthrasteroid rearrangement . This rearrangement has been a topic of interest since the discovery of the anthrasteroid class of substances .

Synthesis Analysis

The synthesis of Anthrasteroid 2 involves a sequence of orchestrated oxidative activation and rearrangement from ergosterol . This process is a chemical emulation from a plausible biogenetic precursor .Molecular Structure Analysis

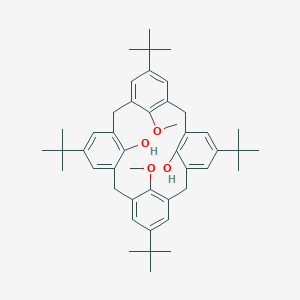

Anthrasteroid 2, as a result of the anthrasteroid rearrangement, arises from double Wagner–Meerwein rearrangements. Thus, they are 1 (10→5),1 (5→6)- and 1 (10→5),4 (5→6)di abeo -14,15-secosteroids .Chemical Reactions Analysis

The anthrasteroid rearrangement has been a significant part of the formation of the eponymous substance class . This rearrangement accounts for the formation of asperfloketals A and B through a mechanistic bifurcation event .Applications De Recherche Scientifique

Anthraquinones derived from Reactive Blue 2 are useful for biochemical and pharmacological studies and may serve as lead structures for future drug development (Malik & Müller, 2016).

Anthrasteroid 2 offers a novel approach to studying unsaturated steroids and their structures, which is significant for scientific research in this area (Bosworth et al., 1977).

Anthracenedione can alter cell cycle kinetics in cultured mammalian cells, indicating potential applications in cancer research and treatment (Evenson et al., 1979).

Understanding Bacillus anthracis and its structures can help in developing drugs and treatments, showcasing the role of anthrasteroid-related research in bioterrorism defense (Rieff, 2002).

Anthracyclines are used in treating hematological and non-hematological malignancies, although their exact mechanism of action is still not fully understood (Richardson & Johnson, 1997).

Mitoxantrone, an anthraquinone, shows significant clinical activity in breast cancer, leukemia, lymphoma, and has properties like antiviral, antibacterial, and immunomodulating effects (Shenkenberg & Von Hoff, 1986).

Research on anthracycline cardiotoxicity is crucial for understanding the pathogenic mechanisms responsible for the life-threatening side effects of these drugs (Gianni et al., 2008).

Anthracyclines are effective against solid tumors and hematological malignancies, but their use is limited by tumor resistance and toxicity to healthy tissue (Hortobagyi, 2012).

The A-Score, a gene expression signature, could identify patients who may not benefit from anthracyclines, avoiding their side effects (Desmedt et al., 2011).

Propriétés

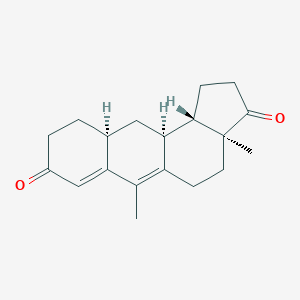

IUPAC Name |

(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-11-14-7-8-19(2)17(5-6-18(19)21)16(14)9-12-3-4-13(20)10-15(11)12/h10,12,16-17H,3-9H2,1-2H3/t12-,16+,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBSUKKDDVLORF-JTZSMWBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC3(C(C2CC4C1=CC(=O)CC4)CCC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@]3([C@H]([C@@H]2C[C@H]4C1=CC(=O)CC4)CCC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923461 | |

| Record name | 3a,6-Dimethyl-4,5,9,10,10a,11,11a,11b-octahydro-1H-cyclopenta[a]anthracene-3,8(2H,3aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthrasteroid 2 | |

CAS RN |

120542-30-5 | |

| Record name | Anthrasteroid 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120542305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,6-Dimethyl-4,5,9,10,10a,11,11a,11b-octahydro-1H-cyclopenta[a]anthracene-3,8(2H,3aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)

![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)

![1,4-Dioxaspiro[4.5]decane-8-acetonitrile](/img/structure/B40698.png)

![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate](/img/structure/B40699.png)